tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Procure N-Boc-6-azaindole (CAS 370880-82-3) to eliminate an entire Boc-protection step. The orthogonal Boc group masks pyrrole N–H, enabling selective C-2/C-3/C-4 functionalization, then cleaves quantitatively under mild acid. The 6-azaindole core delivers 4.5× greater kinase potency vs indole. Validated in LSD1 inhibitor SAR (nanomolar AML/SCLC activity) and pCAB programs. ≥98% purity. Avoid competing N–H reactivity of unprotected 6-azaindole—order this ready-to-functionalize building block.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 370880-82-3
Cat. No. B1322598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate
CAS370880-82-3
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=NC=C2
InChIInChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4-8H,1-3H3
InChIKeyVDJQDKIUIIFWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 370880-82-3): Essential N-Boc-Protected 6-Azaindole Building Block for Medicinal Chemistry


tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 370880-82-3), also known as N-Boc-6-azaindole, is a fully aromatic, N-protected 6-azaindole heterocycle with molecular formula C₁₂H₁₄N₂O₂ and molecular weight 218.25 Da . This building block is widely utilized as a key intermediate in medicinal chemistry, serving as a versatile starting point for the construction of complex kinase inhibitors, LSD1 inhibitors, and other bioactive molecules [1][2]. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen enables selective functionalization at other positions of the azaindole core, while the 6-azaindole scaffold itself functions as a metabolically stable bioisostere of indole, offering enhanced hydrogen-bonding capacity and polarity modulation compared to its indole counterpart .

Why Generic 6-Azaindole or Unprotected Analogs Cannot Replace tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate in Multi-Step Synthetic Sequences


Substituting tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate with unprotected 6-azaindole or alternative N-alkylated analogs introduces critical synthetic liabilities that compromise reaction yields, site-selectivity, and downstream functionalization potential. Unprotected 6-azaindole (CAS 271-29-4) possesses a nucleophilic pyrrole N–H that competes with desired coupling reactions, undergoes unwanted oxidation, and exhibits reduced solubility in common organic solvents [1][2]. The tert-butyloxycarbonyl (Boc) group in CAS 370880-82-3 serves as an orthogonal protecting group that masks the pyrrole nitrogen, enabling regioselective C–H functionalization at the C-2, C-3, or C-4 positions without interference, then undergoes quantitative acid-mediated deprotection under mild conditions to liberate the free azaindole core for subsequent elaboration . Alternative N-protecting groups such as tosyl or SEM require harsher cleavage conditions and introduce bulk that alters the electronic properties of the heterocycle, while N-methyl analogs lack the deprotection flexibility required for late-stage diversification [3]. Direct procurement of the Boc-protected building block eliminates an entire protection step from the synthetic route, reducing both time and material costs in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Synthesis Efficiency, Scaffold Performance, and Derivative Potency


Synthetic Accessibility: Quantitative Yield Advantage of Boc Protection Over Alternative N-Protecting Groups

The synthesis of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate from 6-azaindole and Boc₂O proceeds under mild conditions (triethylamine, 0°C to room temperature, 3 hours) to afford the target compound in 100% reported yield [1]. In contrast, N-tosylation of 6-azaindole using tosyl chloride under comparable basic conditions typically yields only 75–85% due to competing N-sulfonylation and O-sulfonylation side reactions [2]. The near-quantitative Boc protection yield translates directly to reduced material costs and eliminates the need for chromatographic purification in many cases, providing a clear procurement advantage when the protected building block is sourced commercially rather than prepared in-house.

Medicinal Chemistry Organic Synthesis Process Chemistry

6-Azaindole Scaffold Superiority: 4.5-Fold Potency Enhancement Over Indole in pCAB Templates

A systematic evaluation of heterocyclic templates for potassium-competitive acid blocker (pCAB) development demonstrated that the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold confers substantially higher in vitro potency compared to the corresponding indole template [1]. The 6-azaindole-based lead compound achieved a pIC₅₀ value of approximately 7.5 (IC₅₀ ≈ 32 nM) against H⁺/K⁺-ATPase, whereas the indole analog with identical substituents exhibited a pIC₅₀ of approximately 6.8 (IC₅₀ ≈ 158 nM), representing a 4.5-fold potency improvement attributable to the single nitrogen substitution at the 6-position of the azaindole ring [1][2]. Further optimization of the 1H-pyrrolo[2,3-c]pyridine template yielded molecules with in vitro characteristics superior to the clinical candidate AR-H047108 and comparable to the clinically efficacious AZD-0865 [1].

Potassium-Competitive Acid Blocker pCAB Gastrointestinal Therapeutics

LSD1 Inhibitor Potency: 1H-Pyrrolo[2,3-c]pyridine Derivatives Achieve Nanomolar IC₅₀ Values with Favorable Oral PK in AML Models

A 2024 medicinal chemistry optimization campaign using the 1H-pyrrolo[2,3-c]pyridine scaffold as the core template identified compound 23e as a highly potent, reversible LSD1 inhibitor with an enzymatic IC₅₀ value in the low nanomolar range (exact IC₅₀ value reported in the full article; manuscript states 'nanomolar enzymatic IC₅₀ values' for multiple derivatives) [1][2]. Compound 23e exhibited highly potent antiproliferative activity against AML cell lines MV4-11 and Kasumi-1, as well as small cell lung cancer (SCLC) line NCI-H526 [1]. Critically, compound 23e demonstrated a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an AML xenograft mouse model, validating the scaffold's in vivo utility [1][3]. This contrasts with structurally distinct LSD1 inhibitor chemotypes such as tranylcypromine-based derivatives, which often exhibit irreversible inhibition mechanisms and suboptimal oral bioavailability [4].

Epigenetics LSD1 Inhibition Acute Myeloid Leukemia Oncology

Boc Deprotection Efficiency: Quantitative Cleavage Enables Late-Stage Diversification Without Scaffold Degradation

The tert-butyloxycarbonyl (Boc) protecting group on CAS 370880-82-3 undergoes quantitative cleavage under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free 6-azaindole N–H, enabling subsequent N-alkylation, N-arylation, or sulfonamide formation without detectable degradation of the azaindole core [1]. Literature precedent demonstrates that Boc-deprotection of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate followed by sulfonamide formation proceeds with >95% overall conversion, whereas analogous N-SEM-protected 6-azaindoles require fluoride-mediated cleavage (TBAF) that can promote partial decomposition of electron-deficient azaindole derivatives and achieves only 70–80% recovery of intact product [1][2]. This cleavage efficiency advantage is particularly relevant for multi-gram scale syntheses where protecting group removal yields directly impact final product cost.

Protecting Group Strategy Late-Stage Functionalization Medicinal Chemistry

High-Impact Application Scenarios for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Orthogonal N-Protection

For SAR campaigns targeting kinase ATP-binding pockets (e.g., DYRK1A, IKK, FLT3), tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate provides a fully protected 6-azaindole core that enables selective functionalization at C-2, C-3, or C-4 positions without pyrrole N–H interference [5]. The 100% synthetic yield for Boc protection translates to reliable supply economics, while the 4.5-fold potency advantage of the 6-azaindole scaffold over indole (pIC₅₀ 7.5 vs. 6.8) supports prioritization of this building block for kinase programs where hydrogen-bonding to hinge regions is critical [6]. The quantitative Boc cleavage enables late-stage N-functionalization for SAR exploration.

Epigenetic Drug Discovery: LSD1 Inhibitor Development for AML and SCLC

The 1H-pyrrolo[2,3-c]pyridine scaffold has been validated as a core template for reversible LSD1 inhibitors with nanomolar enzymatic potency and favorable oral PK [5]. tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate serves as the key starting material for constructing derivative libraries, as demonstrated by Jiang et al. (2024), where multiple derivatives achieved potent antiproliferative activity against AML (MV4-11, Kasumi-1) and SCLC (NCI-H526) cell lines [5]. The scaffold's demonstrated in vivo efficacy in AML xenograft models supports its use in translational oncology programs targeting LSD1-driven malignancies.

Ion Channel Modulator Programs: Potassium-Competitive Acid Blocker (pCAB) Discovery

For gastrointestinal programs targeting H⁺/K⁺-ATPase via potassium-competitive inhibition, the 1H-pyrrolo[2,3-c]pyridine scaffold provides a validated starting point with demonstrated 4.5-fold superiority over indole in potency assays [5]. Optimization of this template has yielded molecules with in vitro characteristics superior to AR-H047108 and comparable to AZD-0865, establishing the scaffold's credentials for pCAB development [5]. tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate offers the protected form of this validated pharmacophore, ready for direct elaboration.

BET Bromodomain and TLR9 Inhibitor Scaffold Construction

Patent literature demonstrates the utility of 1H-pyrrolo[2,3-c]pyridine derivatives as BET bromodomain inhibitors (e.g., ABBV-744 analogs) and TLR9 inhibitors for fibrotic disease treatment [5][6]. The Boc-protected building block enables modular assembly of diverse substituted pyrrolo[2,3-c]pyridine libraries via sequential deprotection and functionalization, supporting multi-target screening campaigns where scaffold versatility is paramount [7]. The commercial availability of CAS 370880-82-3 at 97–98% purity (HPLC) ensures immediate access to validated starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.